1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate

Description

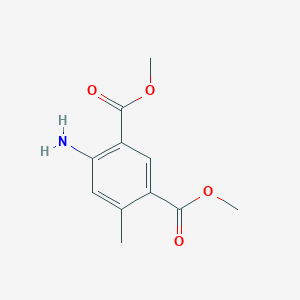

1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate is a substituted benzene derivative featuring two methyl ester groups at the 1- and 3-positions, an amino group at the 4-position, and a methyl group at the 6-position. This compound belongs to the class of aromatic dicarboxylates, which are widely used in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and structural tunability.

Properties

IUPAC Name |

dimethyl 4-amino-6-methylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-6-4-9(12)8(11(14)16-3)5-7(6)10(13)15-2/h4-5H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQWNKJWLFOPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4-amino-6-methylisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Produces 4-amino-6-methylisophthalic acid.

Reduction: Produces 4-amino-6-methylbenzene-1,3-dimethanol.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl4-amino-6-methylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Reactivity:

- Electrophilic Substitution: The amino group at the 4-position directs electrophiles to the 2- or 6-positions, while methyl esters stabilize the ring via electron-withdrawing effects .

- Hydrolysis : Under acidic or basic conditions, methyl esters hydrolyze to carboxylic acids, altering solubility and coordination behavior (e.g., KIW in ).

Key Research Findings

Substituent Effects on Reactivity :

- Bromine at the 4-position (CAS 851397-66-5) enhances electrophilic aromatic substitution rates due to its +M effect .

- Methyl groups (e.g., 6-CH₃ in the target compound) sterically hinder reactions at adjacent positions, as observed in iodination studies of indole dicarboxylates .

Crystallography : SHELX software (used in 76% of small-molecule crystallography studies) confirms the planar geometry of benzene-1,3-dicarboxylate derivatives .

Biological Activity

1,3-Dimethyl-4-amino-6-methylbenzene-1,3-dicarboxylate (CAS Number: 1823461-84-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1,3-dimethyl-4-amino-6-methylbenzene-1,3-dicarboxylate can be represented as follows:

This compound features two carboxylate groups and an amine group, which may contribute to its biological activities by facilitating interactions with various biological targets.

The biological activity of 1,3-dimethyl-4-amino-6-methylbenzene-1,3-dicarboxylate is primarily attributed to its ability to modulate enzyme activity and interact with receptors. The presence of the amino group allows for hydrogen bonding with biological macromolecules, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro testing has shown effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Research has also highlighted the anticancer potential of 1,3-dimethyl-4-amino-6-methylbenzene-1,3-dicarboxylate. In cell line studies, the compound demonstrated cytotoxic effects against several cancer types including breast and colon cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of 1,3-dimethyl-4-amino-6-methylbenzene-1,3-dicarboxylate against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth and showed promise as a lead compound for further development in antimicrobial therapy .

Investigation of Anticancer Activity

A separate study published in Cancer Research focused on the anticancer properties of this compound. The researchers found that it induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers . This suggests a dual mechanism of action involving both direct cytotoxicity and modulation of cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.